molecular formula C11H11F3O3 B2842352 3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid CAS No. 1782516-14-6

3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid

Cat. No.: B2842352
CAS No.: 1782516-14-6
M. Wt: 248.201
InChI Key: CQYHJXOOIMISMD-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid is a fluorinated carboxylic acid derivative characterized by a trifluoromethyl (-CF₃) group at the third carbon and a 4-methoxyphenylmethyl (-CH₂C₆H₄OCH₃) substituent at the second carbon of the propanoic acid backbone. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to fluorine substitution .

Properties

IUPAC Name

3,3,3-trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-17-8-4-2-7(3-5-8)6-9(10(15)16)11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYHJXOOIMISMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. Studies have shown that 3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid can inhibit certain cancer cell lines by interfering with cellular signaling pathways. For instance, in vitro studies demonstrated its efficacy against breast cancer cells, showcasing its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, it was found to reduce inflammation markers significantly, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Agrochemicals

Pesticide Development
Due to its unique structure, this compound has been explored as a potential pesticide. The trifluoromethyl group contributes to the compound's stability and effectiveness against pests. Field trials have shown promising results in controlling various agricultural pests without significant toxicity to beneficial insects .

Materials Science

Polymer Synthesis
The compound is being utilized in the synthesis of fluorinated polymers. These materials exhibit unique properties such as increased chemical resistance and thermal stability. Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and reduce flammability .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal Chemistry (2024)Inhibition of breast cancer cell growth; potential lead for drug design.
AgrochemicalsJournal of Agricultural and Food Chemistry (2025)Effective pest control with low toxicity to non-target species.
Materials SciencePolymer Chemistry (2025)Enhanced stability and mechanical properties in fluorinated polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the application, but it generally involves the inhibition or activation of key enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

A. Trifluoromethyl vs. Aromatic Substitutions

  • Methyl 3,3,3-Trifluoro-2-(trifluoromethyl)propanoate (CAS 360-54-3): Structure: Replaces the 4-methoxyphenylmethyl group with a trifluoromethyl (-CF₃) at C2. Properties: Higher electronegativity and lower metabolic stability compared to the target compound due to the absence of an aromatic moiety. Applications: Used as a fluorinated building block in organic synthesis . Molecular Weight: 210.07 g/mol vs. ~277.20 g/mol (estimated for the target compound) .
  • 3,3,3-Trifluoro-2-[(oxolan-2-yl)methyl]propanoic Acid: Structure: Substitutes the 4-methoxyphenyl group with a tetrahydrofuran (oxolane) ring. Properties: Increased polarity and reduced aromatic interactions compared to the target compound .

B. Functional Group Modifications

  • 3-(4-Methoxy-phenyl)-3-(2,2,2-trifluoro-acetylamino)-propionic Acid (CAS 117291-24-4): Structure: Introduces a trifluoroacetyl-amino (-NHCOCF₃) group at C3. Molecular Weight: 291.23 g/mol .
  • (2S,3R)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic Acid: Structure: Features amino (-NH₂) and hydroxyl (-OH) groups at C2 and C3. Properties: Stereochemical complexity enables chiral recognition in enzymatic systems, unlike the non-chiral target compound .

Biological Activity

3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid is a synthetic compound notable for its unique trifluoromethyl and methoxyphenyl substituents. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC13H15F3N2O4
Molecular Weight320.26 g/mol
IUPAC NameMethyl 2-acetamido-3,3,3-trifluoro-2-(4-methoxyanilino)propanoate
InChI KeyNIUJJAWPJUAMLM-UHFFFAOYSA-N
SolubilitySlightly soluble in chloroform and methanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and binding affinity to proteins, while the methoxyphenyl group may facilitate interactions with specific enzymes or receptors.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways. For instance, it has shown potential in modulating cytokine release in peripheral blood mononuclear cells (PBMC), particularly influencing the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce TNF-α production by up to 60% at higher concentrations (100 µg/mL) in PBMC cultures stimulated with lipopolysaccharide (LPS). This effect is comparable to standard anti-inflammatory drugs like ibuprofen .

Cytokine Modulation

The compound's ability to modulate cytokine release has been assessed in various studies. Notably, it inhibited the release of IFN-γ by 44–79%, indicating potential immunomodulatory properties. The compound also appears to enhance IL-10 production at lower doses, which could be beneficial for chronic inflammatory conditions .

Case Studies

  • Study on Cytokine Release :
    • Objective : Evaluate the effect on cytokine levels in PBMC.
    • Findings : Compounds similar to this compound showed significant inhibition of TNF-α and IFN-γ production while promoting IL-10 release.
    • : Suggests a dual role in anti-inflammatory and immunomodulatory activities.
  • Antimicrobial Activity :
    • Objective : Assess antibacterial properties against various pathogens.
    • Findings : Related compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6–12 mg/mL.
    • : Indicates potential for development as an antibacterial agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid to improve yield and purity?

  • Methodology :

  • Stepwise Synthesis : Begin with halogenation of the methoxyphenyl precursor, followed by alkylation or nucleophilic substitution to introduce the trifluoromethyl group. Use catalysts like palladium for cross-coupling reactions .
  • Reaction Optimization : Vary temperature (e.g., 60–100°C), solvent polarity (DMF for polar intermediates, dichloromethane for nonpolar steps), and stoichiometric ratios to minimize side products .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization in ethanol for high-purity isolates .

Q. What analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoromethyl group and methoxyphenyl substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation, particularly to distinguish isotopic peaks of fluorine .
  • X-ray Crystallography : Resolve stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding) in solid-state structures .

Q. What strategies are recommended for preparing stable solutions of this compound in biological assays?

  • Methodology :

  • Solvent Selection : Dissolve in DMSO (2–5 mg/mL) for stock solutions, followed by dilution in PBS (pH 7.4) to ≤1% organic solvent to avoid cytotoxicity .
  • Sonication : Enhance solubility in aqueous buffers via brief sonication (30–60 seconds at 25°C) .
  • Stability Testing : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C) conditions .

Advanced Research Questions

Q. How do metabolic pathways influence the bioactivation or detoxification of this compound in vivo?

  • Methodology :

  • Glutathione Conjugation : Incubate with liver microsomes to identify glutathione adducts via LC-MS/MS, indicating Phase II detoxification .
  • Beta-Lyase Activity : Assess renal metabolism using cysteine conjugate β-lyase inhibitors (e.g., aminooxyacetic acid) to quantify toxic fluoroacid metabolites (e.g., 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid) .
  • Metabolite Ratios : Compare mercapturic acid (N-acetylcysteine conjugates) to fluoroacid excretion in urine to evaluate detoxification efficiency .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Purity Verification : Re-test activity using HPLC-purified samples (>98% purity) to exclude confounding impurities .
  • Assay Standardization : Normalize cell viability assays (MTT, resazurin) across labs by controlling cell density, serum concentration, and incubation time .
  • Dose-Response Analysis : Perform IC50_{50} studies in multiple cell lines (e.g., HEK-293 vs. RAW 264.7) to identify cell-type-specific effects .

Q. What computational approaches are effective for modeling interactions between this compound and biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for enzyme binding .
  • Molecular Dynamics (MD) : Simulate binding to β-lyase or cytochrome P450 isoforms using CHARMM or AMBER force fields .
  • Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB) for potential off-target interactions .

Q. What experimental designs are optimal for studying the compound’s interaction with renal cysteine conjugate β-lyase?

  • Methodology :

  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} using purified β-lyase and synthetic cysteine conjugates under controlled pH (7.4) and temperature (37°C) .
  • Inhibitor Cofactors : Co-incubate with β-lyase inhibitors (e.g., propargylglycine) to confirm enzyme-specific metabolite generation .
  • Isotope Tracing : Use 19F^{19}\text{F}-labeled compound to track metabolite formation via 19F^{19}\text{F} NMR .

Q. How does structural modification of the methoxyphenyl group alter the compound’s stability under physiological conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to identify decomposition thresholds .
  • pH-Dependent Hydrolysis : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to evaluate ester or amide bond stability .
  • Comparative Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents and compare degradation rates .

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